
L-Threonyl-D-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Threonyl-D-serine is a dipeptide composed of the amino acids L-threonine and D-serine
准备方法
Synthetic Routes and Reaction Conditions
L-Threonyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using threonine aldolases or transaldolases. These enzymes catalyze the formation of the dipeptide under controlled conditions, offering a more environmentally friendly and efficient alternative to chemical synthesis .
化学反应分析
Types of Reactions
L-Threonyl-D-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the amino acids can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies or therapeutic applications .
科学研究应用
L-Threonyl-D-serine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
作用机制
L-Threonyl-D-serine exerts its effects through interactions with various molecular targets. The hydroxyl and amino groups in the dipeptide can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. For example, D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, influencing synaptic plasticity and neurotransmission .
相似化合物的比较
Similar Compounds
L-Threonine: An essential amino acid involved in protein synthesis and metabolic pathways.
D-Serine: A neuromodulator that acts on NMDA receptors, playing a role in brain function and neuroprotection.
Uniqueness
L-Threonyl-D-serine is unique due to its combination of L-threonine and D-serine, which imparts distinct biochemical properties. The presence of both L- and D-forms of amino acids in a single dipeptide allows it to interact with a broader range of enzymes and receptors, making it a versatile tool in biochemical and medical research .
属性
CAS 编号 |
656221-77-1 |
|---|---|
分子式 |
C7H14N2O5 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m1/s1 |
InChI 键 |
GXDLGHLJTHMDII-WDCZJNDASA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(CO)C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
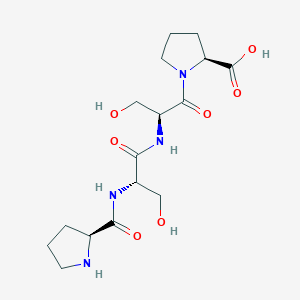
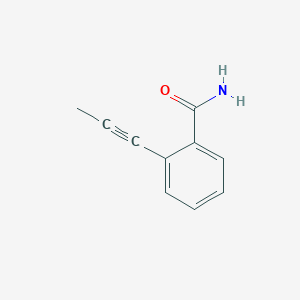
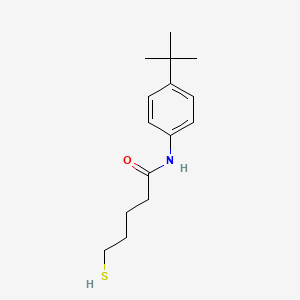


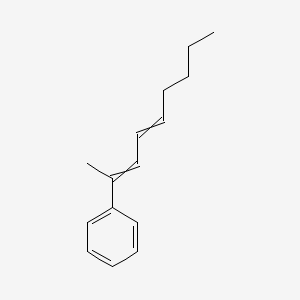
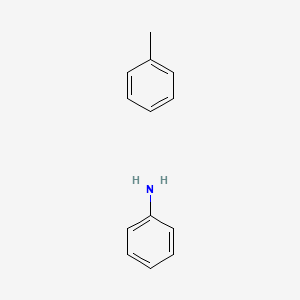
![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)

![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)
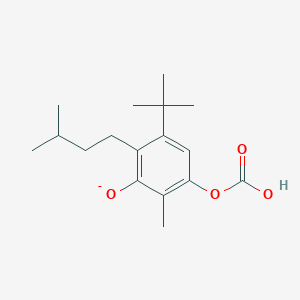
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

